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Compound of Interest

Compound Name:
2-Methyl-2H-indazole-4-sulfonyl

chloride

Cat. No.: B1403549 Get Quote

2-Methyl-2H-indazole-4-sulfonyl chloride is a heterocyclic compound of significant interest to

medicinal chemists and drug development professionals. As a functionalized indazole, it serves

as a versatile building block for the synthesis of a wide array of pharmacologically active

molecules. The indazole core is a privileged scaffold found in numerous compounds with

therapeutic applications, including oncology and anti-inflammatory agents.[1] The presence of a

reactive sulfonyl chloride group at the 4-position, combined with the specific N-2 methylation,

provides a unique chemical handle for creating diverse molecular architectures.

Accurate structural confirmation of such intermediates is paramount to the success of any

synthetic campaign. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most

powerful and definitive technique for the unambiguous structural elucidation of organic

molecules in solution. This guide provides a detailed technical analysis of the ¹H and ¹³C NMR

spectra of 2-Methyl-2H-indazole-4-sulfonyl chloride, offering insights into signal assignment,

the causal effects of substituents on chemical shifts, and a robust protocol for data acquisition.

Molecular Structure and Electronic Environment
To interpret the NMR spectra of 2-Methyl-2H-indazole-4-sulfonyl chloride, one must first

consider the influence of its constituent parts on the electronic environment of each nucleus.

2H-Indazole Core: The bicyclic aromatic system dictates the general chemical shift regions

for the ring protons and carbons. The N2-methylation is a critical feature, distinguishing it
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from the thermodynamically more stable 1H-indazole tautomer. This substitution pattern

significantly alters the electronic distribution within the ring system.[2]

N-Methyl Group (N-CH₃): This group introduces an aliphatic proton and carbon signal. Its

placement at the N2 position influences the chemical shifts of the adjacent C3 proton and the

C7a carbon.

4-Sulfonyl Chloride Group (-SO₂Cl): This is a potent electron-withdrawing group. Its

presence causes a strong deshielding effect (a downfield shift in the NMR spectrum) on the

nuclei in its proximity, particularly the proton at C5 and the carbon at C4.

Below is a diagram of the molecule with the standard numbering system used for interpretation.

Caption: Molecular structure of 2-Methyl-2H-indazole-4-sulfonyl chloride.

¹H NMR Spectral Analysis: A Proton-by-Proton
Examination
The ¹H NMR spectrum provides a wealth of information based on chemical shifts, signal

multiplicities (splitting patterns), and integration values. For 2-Methyl-2H-indazole-4-sulfonyl
chloride, we expect five distinct signals.

Table 1: Predicted ¹H NMR Signal Assignments (Predicted for CDCl₃ solvent)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 13 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC9087356/
https://www.benchchem.com/product/b1403549?utm_src=pdf-body
https://www.benchchem.com/product/b1403549?utm_src=pdf-body
https://www.benchchem.com/product/b1403549?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1403549?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Signal
Assignment

Predicted
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Rationale for
Assignment

H3 8.30 - 8.45 Singlet (s) N/A

This proton is on

the five-

membered ring,

adjacent to two

nitrogen atoms,

resulting in a

downfield shift. It

appears as a

singlet as it has

no adjacent

protons.[3]

H5 8.15 - 8.30 Doublet (d) J = 7.0 - 8.0 Hz

This proton is in

the peri-position

to the strongly

electron-

withdrawing -

SO₂Cl group,

causing

significant

deshielding and

the most

downfield shift

among the

benzene ring

protons. It is split

by the adjacent

H6.
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H7 7.80 - 7.95 Doublet (d) J = 8.0 - 9.0 Hz

H7 is ortho to N1

and is part of the

aromatic six-

membered ring.

It is split by the

adjacent H6.

H6 7.45 - 7.60

Triplet (t) or

Doublet of

Doublets (dd)

J ≈ 7.0 - 8.5 Hz

H6 is coupled to

both H5 and H7.

If the coupling

constants are

similar, it will

appear as a

triplet; otherwise,

it will be a

doublet of

doublets.

N-CH₃ 4.20 - 4.35 Singlet (s) N/A

The methyl

protons are

attached to a

nitrogen atom

within an

aromatic system,

shifting them

downfield relative

to a typical alkyl

amine. They

appear as a

sharp singlet.[4]

Expert Insights: The precise ordering of the aromatic protons, particularly H5 and H7, can be

confirmed using 2D NMR techniques like NOESY, which would show a spatial correlation

between the N-CH₃ protons and the H3 proton. The strong deshielding effect of the sulfonyl

chloride group is the dominant factor in pushing the H5 signal significantly downfield.
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¹³C NMR Spectral Analysis: Mapping the Carbon
Skeleton
The proton-decoupled ¹³C NMR spectrum reveals the electronic environment of each carbon

atom in the molecule. The electron-withdrawing sulfonyl chloride group and the heteroatoms

play a major role in determining the chemical shifts.

Table 2: Predicted ¹³C NMR Signal Assignments (Predicted for CDCl₃ solvent)
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Signal Assignment
Predicted Chemical Shift
(δ, ppm)

Rationale for Assignment

C4 142.0 - 145.0

This quaternary carbon is

directly attached to the highly

electronegative sulfonyl

chloride group, causing a

strong downfield shift.

C7a 149.5 - 151.0

Quaternary carbon at the

fusion of the two rings,

adjacent to N1 and N2. The

chemical shifts of bridgehead

carbons in N-substituted

indazoles are characteristically

downfield.[2]

C3a 122.0 - 124.0
Quaternary carbon at the ring

fusion, adjacent to C3 and C4.

C3 121.0 - 123.0

This carbon is part of the five-

membered ring and is adjacent

to the N2-methyl group.

C5 130.0 - 132.0

Aromatic CH carbon. Its

downfield shift is influenced by

the adjacent C4-SO₂Cl.

C6 123.5 - 125.5 Aromatic CH carbon.

C7 118.0 - 120.0 Aromatic CH carbon.

N-CH₃ 38.0 - 40.0

The N-methyl carbon signal

appears in the aliphatic region,

consistent with other N-

methylated azoles.[5]

Expert Insights: Unambiguous assignment of the quaternary carbons (C3a, C4, C7a) often

requires advanced NMR experiments. A Heteronuclear Multiple Bond Correlation (HMBC)

experiment would be invaluable. For instance, the N-CH₃ protons should show a 3-bond
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correlation to C3 and a 2-bond correlation to N2 (if a ¹⁵N HMBC is performed), while the H5

proton should show correlations to C4, C7, and C3a.

Experimental Protocol: Acquiring High-Fidelity NMR
Data
The quality of NMR data is directly dependent on a meticulous experimental approach. The

following protocol provides a self-validating system for the characterization of 2-Methyl-2H-
indazole-4-sulfonyl chloride.

Workflow Diagram:
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Sample Preparation

Data Acquisition

Data Processing & Analysis

Dissolve 5-10 mg of sample
in ~0.6 mL of deuterated solvent

(e.g., CDCl₃ or DMSO-d₆)

Add internal standard
(TMS, 0.03% v/v)

Transfer to a clean,
dry 5 mm NMR tube

Insert sample into NMR spectrometer
and perform lock, tune, and shim

Acquire ¹H Spectrum
(zg30 pulse, 16-32 scans)

Acquire ¹³C{¹H} Spectrum
(zgpg30 pulse, 1024+ scans)

Optional: Acquire 2D Spectra
(COSY, HSQC, HMBC)

for unambiguous assignment

Apply Fourier Transform,
phase correction, and baseline correction

Calibrate spectra to
residual solvent peak or TMS (0 ppm)

Integrate ¹H signals and
pick peaks for ¹H and ¹³C

Assign signals based on chemical shift,
multiplicity, and 2D correlations

Click to download full resolution via product page

Caption: Standard workflow for NMR analysis of a small molecule.
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Step-by-Step Methodology:

Sample Preparation:

Causality: The choice of solvent is critical. Chloroform-d (CDCl₃) is a common choice for

many organic molecules. However, if solubility is an issue, or if hydrogen bonding

interactions are of interest, Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used. Note that

chemical shifts can vary between solvents.[6]

Weigh approximately 5-10 mg of 2-Methyl-2H-indazole-4-sulfonyl chloride and dissolve

it in 0.6 mL of deuterated solvent in a clean vial.

Add a small amount of an internal standard, typically tetramethylsilane (TMS), for

referencing the chemical shift scale to 0.00 ppm.

Transfer the solution to a 5 mm NMR tube.

Spectrometer Setup:

Insert the sample into the NMR spectrometer.

Lock onto the deuterium signal of the solvent.

Tune and match the probe for the ¹H and ¹³C frequencies.

Shim the magnetic field to achieve optimal resolution and lineshape. A good shim is

indicated by a sharp, symmetrical solvent peak.

¹H NMR Acquisition:

Use a standard one-pulse sequence (e.g., zg30 on Bruker instruments).

Set a spectral width that covers the expected range of signals (e.g., 0-12 ppm).

Acquire a sufficient number of scans (typically 16 to 32) to achieve a good signal-to-noise

ratio.
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Ensure the relaxation delay (D1) is adequate (e.g., 2-5 seconds) for quantitative

integration.

¹³C NMR Acquisition:

Use a standard pulse sequence with proton decoupling (e.g., zgpg30).

Causality: Proton decoupling simplifies the spectrum by collapsing all carbon signals into

singlets, which aids in identification.

Set a wide spectral width (e.g., 0-200 ppm).

Due to the low natural abundance of ¹³C and its longer relaxation times, a larger number of

scans (e.g., 1024 or more) is required.

For further structural confirmation, acquire a DEPT-135 spectrum, which will show CH and

CH₃ signals as positive peaks and CH₂ signals as negative peaks, while quaternary

carbons will be absent.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

Perform phase and baseline corrections to ensure accurate peak integration and

identification.

Calibrate the spectrum by setting the TMS peak to 0.00 ppm or referencing the residual

solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Integrate the ¹H signals and pick all peaks in both spectra.

Assign all signals according to the principles outlined in the analysis sections above.

Conclusion
The comprehensive analysis of ¹H and ¹³C NMR spectra is indispensable for the structural

verification of 2-Methyl-2H-indazole-4-sulfonyl chloride. By understanding the influence of

the N-methyl and 4-sulfonyl chloride substituents on the indazole framework, researchers can
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confidently predict, interpret, and assign the resulting NMR signals. The combination of 1D and

2D NMR experiments, guided by a robust experimental protocol, provides a self-validating

system that ensures the structural integrity of this key intermediate, thereby underpinning the

reliability and success of subsequent stages in drug discovery and development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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